molecular formula C21H22N2O2 B8742128 Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester

Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester

Cat. No.: B8742128
M. Wt: 334.4 g/mol
InChI Key: BLROAGZNDOJDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique structure that includes an azepine ring fused with an indole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through a condensation reaction, followed by cyclization to form the azepine ring. The final step often involves esterification to introduce the methyl ester group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester can be compared with other similar compounds, such as:

    Indazole derivatives: These compounds also contain an indole ring and exhibit similar biological activities, including anti-inflammatory and antimicrobial properties.

    Benzofuran derivatives: These compounds have a benzofuran ring and are known for their diverse pharmacological activities, including anticancer and antiviral properties.

    Pyrrolopyrazine derivatives: These compounds contain pyrrole and pyrazine rings and are studied for their antimicrobial, anti-inflammatory, and anticancer activities.

The uniqueness of this compound lies in its specific ring structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 3-benzyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-5-carboxylate

InChI

InChI=1S/C21H22N2O2/c1-25-21(24)18-14-23(13-15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-19(16)22-20(17)18/h2-10,18,22H,11-14H2,1H3

InChI Key

BLROAGZNDOJDHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CCC2=C1NC3=CC=CC=C23)CC4=CC=CC=C4

Origin of Product

United States

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